N-(2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H21N3O2S2 and its molecular weight is 387.52. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities. A study highlighted the synthesis of various thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity against human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines. These findings suggest that modifications to the thieno[3,2-d]pyrimidine scaffold, akin to the structure , could yield compounds with significant anticancer potential (Hafez & El-Gazzar, 2017).
Enzyme Inhibition for Cancer Therapy
The synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates aimed at inhibiting key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) reveals the therapeutic potential of these compounds in cancer treatment. One compound, in particular, showed potent dual inhibitory activities against human TS and DHFR, suggesting that related compounds could be designed as dual inhibitors for cancer therapy (Gangjee et al., 2008).
Antimicrobial Activity
Derivatives of pyrimidine-triazole have been synthesized and assessed for their antimicrobial efficacy against selected bacterial and fungal strains. This indicates the potential of structurally related compounds, including thieno[3,2-d]pyrimidines, to serve as bases for developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Molecular Structure and Drug Design
Investigations into the molecular structure, natural bond orbital (NBO) analysis, and drug likeness of related compounds provide insight into their pharmacokinetic properties and potential as drug candidates. Such studies can guide the rational design of new therapeutic agents with improved efficacy and safety profiles (Mary et al., 2020).
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-12(2)10-22-18(24)17-15(8-9-25-17)21-19(22)26-11-16(23)20-14-7-5-4-6-13(14)3/h4-9,12H,10-11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIWAOMIWLRLER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.